(1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid (1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid
Brand Name: Vulcanchem
CAS No.: 1259278-10-8
VCID: VC20889565
InChI: InChI=1S/C15H19NO4/c17-14(18)12-7-4-8-13(9-12)16-15(19)20-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2,(H,16,19)(H,17,18)/t12-,13+/m1/s1
SMILES: C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol

(1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

CAS No.: 1259278-10-8

Cat. No.: VC20889565

Molecular Formula: C15H19NO4

Molecular Weight: 277.31 g/mol

* For research use only. Not for human or veterinary use.

(1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid - 1259278-10-8

Specification

CAS No. 1259278-10-8
Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
IUPAC Name (1R,3S)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C15H19NO4/c17-14(18)12-7-4-8-13(9-12)16-15(19)20-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2,(H,16,19)(H,17,18)/t12-,13+/m1/s1
Standard InChI Key LTEORMGXUMWZCU-OLZOCXBDSA-N
Isomeric SMILES C1C[C@H](C[C@H](C1)NC(=O)OCC2=CC=CC=C2)C(=O)O
SMILES C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O
Canonical SMILES C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator